

Spectroscopic Profile of 2-Bromo-6-butoxynaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-6-butoxynaphthalene**

Cat. No.: **B1275572**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-6-butoxynaphthalene**, a key intermediate in organic synthesis. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Bromo-6-butoxynaphthalene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data[1][2]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.90	s	-	1H	Ar-H
7.63	d	8.8	1H	Ar-H
7.58	d	8.6	1H	Ar-H
7.48	dd	8.8, 1.8	1H	Ar-H
7.15	dd	9.1, 2.5	1H	Ar-H
7.08	d	2.1	1H	Ar-H
4.09	t	6.6	2H	-O-CH ₂ -
1.84	m	-	2H	-O-CH ₂ -CH ₂ -
1.55	m	-	2H	-CH ₂ -CH ₃
1.01	t	7.4	3H	-CH ₃

¹³C NMR (Carbon-13 NMR) Data[[1](#)]

Chemical Shift (δ) ppm	Assignment
156.6	Ar-C-O
134.5	Ar-C
130.6	Ar-C
129.8	Ar-C
129.0	Ar-C
128.8	Ar-C
119.8	Ar-C
116.0	Ar-C-Br
106.9	Ar-C
67.9	-O-CH ₂ -
31.2	-O-CH ₂ -CH ₂ -
19.3	-CH ₂ -CH ₃
13.9	-CH ₃

Infrared (IR) Spectroscopy

No experimental IR data was found in the searched literature. Predicted data based on typical functional group absorptions is provided below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2960-2850	Strong	Aliphatic C-H stretch
~1600, 1500, 1450	Medium-Strong	Aromatic C=C stretch
~1250	Strong	Aryl-O (ether) stretch
~1100	Medium	C-O (ether) stretch
~850-800	Strong	C-H out-of-plane bend (aromatic)
~600-500	Medium	C-Br stretch

Mass Spectrometry (MS)

No experimental mass spectrometry data was found in the searched literature. Predicted fragmentation patterns are described below.

The mass spectrum of **2-Bromo-6-butoxynaphthalene** is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Expected Molecular Ion Peaks:

- m/z: ~278 (for ⁷⁹Br isotope)
- m/z: ~280 (for ⁸¹Br isotope)

Predicted Fragmentation:

- Loss of the butoxy group (-OC₄H₉)
- Loss of the butyl group (-C₄H₉)
- Loss of butene (-C₄H₈) via McLafferty rearrangement
- Cleavage of the C-Br bond

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **2-Bromo-6-butoxynaphthalene**.

Synthesis of 2-Bromo-6-butoxynaphthalene[1][2]

Materials:

- 6-Bromo-2-naphthol
- 1-Bromobutane
- Potassium carbonate (K_2CO_3) or Potassium hydroxide (KOH)
- Acetonitrile (CH_3CN) or Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Sodium hydroxide (NaOH)
- Water
- Sodium sulfate (Na_2SO_4)
- Methanol

Procedure:

- A solution of 6-bromo-2-naphthol (1 mmol) in acetonitrile (100 mL) is prepared in a round-bottom flask.
- Potassium carbonate (3 mmol) and 1-bromobutane (2 mmol) are added to the solution.
- The reaction mixture is refluxed and stirred for 24 hours.
- After cooling, the solvent is removed under reduced pressure.

- The residue is taken up in ethyl acetate and washed sequentially with 25% aqueous sodium hydroxide and water.
- The organic layer is dried over anhydrous sodium sulfate and concentrated.
- The crude product is crystallized from methanol to yield pure **2-Bromo-6-butoxynaphthalene**.

NMR Spectroscopy

Instrumentation:

- A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Approximately 10-20 mg of **2-Bromo-6-butoxynaphthalene** is dissolved in about 0.6 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H and ^{13}C NMR spectra are recorded at room temperature.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid **2-Bromo-6-butoxynaphthalene** is placed directly onto the ATR crystal.

- Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- The IR spectrum is recorded in the range of 4000-400 cm^{-1} .
- Data is typically presented as percent transmittance versus wavenumber (cm^{-1}).

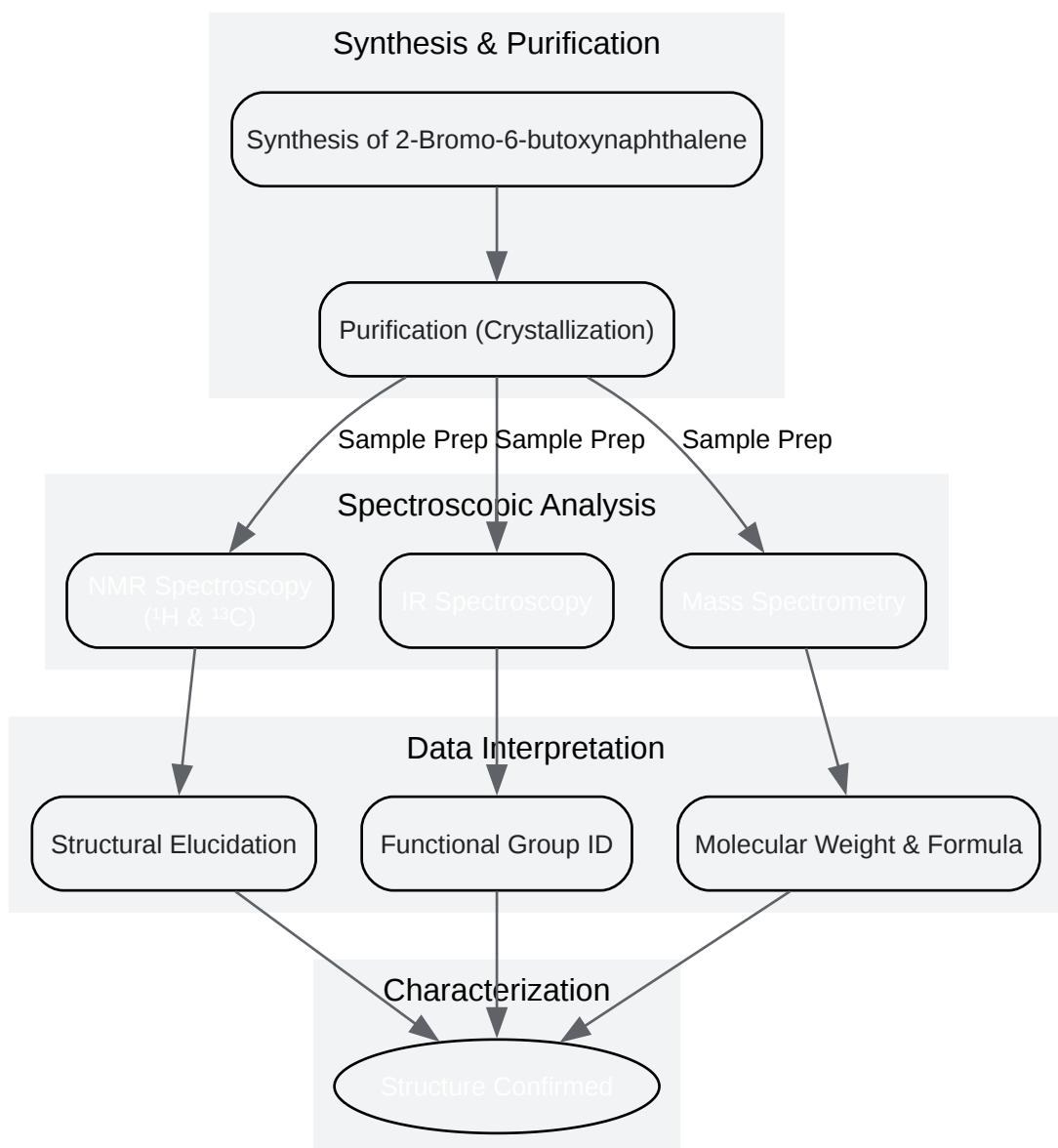
Mass Spectrometry (MS)

Instrumentation:

- A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

Sample Preparation:

- A dilute solution of **2-Bromo-6-butoxynaphthalene** is prepared in a volatile organic solvent such as methanol or acetonitrile.


Data Acquisition:

- The sample is introduced into the ion source.
- The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **2-Bromo-6-butoxynaphthalene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **2-Bromo-6-butoxynaphthalene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-6-butoxynaphthalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275572#spectroscopic-data-for-2-bromo-6-butoxynaphthalene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com